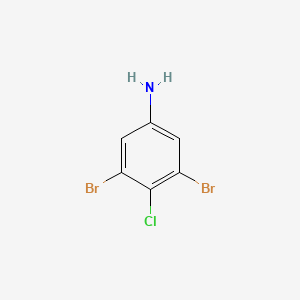

3,5-Dibromo-4-chloroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUCDJFRZFSHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Electrophilic Aromatic Substitution for 3,5-Dibromo-4-chloroaniline Synthesis

The most direct conceptual route to this compound is through the electrophilic aromatic substitution (EAS) of p-chloroaniline. This process involves the direct replacement of hydrogen atoms on the aromatic ring with bromine atoms.

Bromination of p-Chloroaniline: Optimized Conditions and Positional Selectivity

The direct bromination of p-chloroaniline involves treating the substrate with a brominating agent. The amino group (-NH₂) is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. ucalgary.cabyjus.com Consequently, the reaction is typically rapid, even without a catalyst. ucalgary.ca The choice of reaction conditions is critical to control the extent and position of bromination.

Typical laboratory and industrial methods employ various brominating systems:

Molecular Bromine (Br₂) : Often used in a polar solvent such as acetic acid or dichloromethane (B109758) at temperatures ranging from 0–25°C.

In Situ Bromine Generation : To mitigate the hazards of handling molecular bromine, methods that generate bromine in situ have been developed. One such system uses hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂).

Copper-Catalyzed Oxidative Bromination : A practical approach for regioselective bromination involves using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) with a catalytic amount of copper sulfate (B86663) (CuSO₄·5H₂O) in an aqueous acetonitrile (B52724) solution. thieme-connect.comsci-hub.se

Stabilized Bromine Chloride : Halide salt stabilized bromine chloride solutions have been shown to be effective and regioselective brominating agents for activated aromatic compounds like 4-chloroaniline (B138754). google.com

The positional selectivity is governed by the directing effects of the substituents already on the ring. The highly activating amino group directs incoming electrophiles to the ortho and para positions relative to itself. byjus.comwikipedia.org Since the para position is blocked by the chlorine atom in p-chloroaniline, substitution occurs at the two available ortho positions, C3 and C5, yielding the desired this compound.

| Brominating System | Typical Conditions | Key Feature | Reference |

|---|---|---|---|

| Molecular Bromine (Br₂) | Acetic acid or dichloromethane solvent, 0–25°C | Direct, but can be difficult to control. | |

| HBr / H₂O₂ | Chlorobenzene solvent, 40–45°C | In situ bromine generation, improved safety. | |

| NaBr / Na₂S₂O₈ / CuSO₄ (cat.) | CH₃CN/H₂O solvent, 7–25°C | Practical, catalytic method for regioselective bromination. | thieme-connect.comsci-hub.se |

| Stabilized Bromine Chloride | Aqueous or two-phase systems, ambient temperature | Effective for regioselective monobromination. | google.com |

Elucidation of Reaction Mechanisms and Directing Effects of Substituents

The synthesis of this compound via electrophilic aromatic substitution is a classic example of substituent effects in action. The reaction proceeds through the attack of a bromine electrophile (Br⁺ or a polarized bromine carrier) on the electron-rich aromatic ring of p-chloroaniline to form a stabilized cationic intermediate known as a sigma complex or arenium ion. wikipedia.org

The regiochemical outcome is determined by the interplay of the two substituents:

Amino Group (-NH₂) : This group is a very strong activator and an ortho, para-director. ucalgary.cachemistrysteps.com It donates electron density to the ring through resonance, stabilizing the cationic intermediates formed during attack at the ortho and para positions. wikipedia.org This significantly increases the rate of reaction. chemistrysteps.com

Chloro Group (-Cl) : This group is a deactivator but is also an ortho, para-director. It withdraws electron density inductively (deactivating) but can donate electron density through resonance (directing).

In p-chloroaniline, the powerful activating and directing effect of the amino group dominates. It strongly directs the incoming bromine electrophiles to the positions ortho to it (C3 and C5). The chlorine atom at C4 sterically hinders substitution at that position and its deactivating effect is overcome by the potent activation of the amino group. The resulting substitution pattern is therefore a direct consequence of the amino group's directing power.

Strategies for Minimizing Polybrominated By-product Formation

A significant challenge in the direct bromination of anilines is their high reactivity, which can easily lead to over-bromination or the formation of a mixture of polybrominated products. ucalgary.ca For instance, the reaction of aniline (B41778) with bromine water rapidly yields 2,4,6-tribromoaniline. byjus.com

To achieve more controlled and selective bromination, the reactivity of the amino group must be moderated. The most common strategy is to "protect" the amino group by converting it into a less-activating amide, typically an acetamide, through acetylation. ucalgary.ca

The process involves three stages:

Protection : p-Chloroaniline is reacted with acetic anhydride (B1165640) to form 4-chloroacetanilide. The resulting N-acetyl group is still an ortho, para-director but is significantly less activating than the amino group because the nitrogen's lone pair of electrons is delocalized into the adjacent carbonyl group. ucalgary.ca This moderation slows down the electrophilic substitution, allowing for better control.

Bromination : The protected 4-chloroacetanilide is then brominated. The reduced activation and increased steric bulk of the acetyl group help to prevent over-bromination, leading to a higher yield of the desired dibrominated intermediate.

Deprotection : The final step is the hydrolysis of the amide group, typically using acidic or basic conditions, to regenerate the amino group and yield the final product, this compound. ucalgary.cabrainly.com

Alternative Synthetic Routes and Precursor Transformations

An alternative and often highly effective strategy for synthesizing substituted anilines involves performing the substitution reactions on a precursor molecule with different directing properties, followed by a chemical transformation to generate the aniline functionality.

Synthesis of Related Dibrominated Anilines via Nitro Precursor Reduction

A powerful alternative route utilizes a nitroarene as the starting material. researchgate.net Nitro groups (-NO₂) are strongly deactivating and are powerful meta-directors. This property can be exploited to achieve different substitution patterns than those accessible from anilines.

For the synthesis of related compounds like 3,5-dibromoaniline, a common precursor is 2,6-dibromo-4-nitroaniline. The synthesis begins with p-nitroaniline. The nitro group directs the incoming bromine electrophiles to the positions meta to itself (C2 and C6). researchgate.netgoogle.com After the bromination is complete, the nitro group is reduced to an amino group. chemicalbook.com This reduction is a standard transformation in organic synthesis and can be achieved using various reagents, such as tin (Sn) in the presence of hydrochloric acid (HCl) or through catalytic hydrogenation. researchgate.netchemicalbook.com

This nitro-to-amino pathway demonstrates a key synthetic principle: installing a group that can be easily converted into the desired functionality later in the sequence can provide superior control over regioselectivity.

One-Pot Synthesis Approaches for Brominated Nitroanilines

To improve efficiency and reduce waste, one-pot syntheses are highly desirable. These procedures combine multiple reaction steps in a single reactor without isolating the intermediate products. Several one-pot methods have been developed for the synthesis of 2,6-dibromo-4-nitroaniline, a key precursor for related dibrominated anilines.

One patented method involves the direct bromination of p-nitroaniline in a sulfuric acid medium. google.comgoogle.com In this process, p-nitroaniline is treated with bromine and an oxidant, such as hydrogen peroxide, in a single step to yield the dibrominated product with high purity. google.comgoogle.com Another "green" approach uses a bromide-bromate salt mixture in an aqueous acidic medium at ambient temperature, avoiding the use of organic solvents. researchgate.net These methods streamline the synthesis, making it more economical and environmentally friendly.

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| p-Nitroaniline | Bromine, Hydrogen Peroxide, Sulfuric Acid | Reaction temperature 20–25°C | 2,6-Dibromo-4-nitroaniline | google.comgoogle.com |

| p-Nitroaniline | Bromide-Bromate salts | Aqueous acidic medium, ambient temperature | 2,6-Dibromo-4-nitroaniline | researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of halogenated aromatic compounds like this compound is an area of increasing focus, driven by the need to minimize hazardous substances and enhance environmental performance. Research in this domain centers on developing more sustainable synthetic routes through the use of alternative reagents, greener solvents, and more efficient catalytic systems.

A significant approach in the green synthesis of bromoanilines involves replacing hazardous reagents like liquid bromine with safer alternatives. ccspublishing.org.cn Traditional bromination methods often employ elemental bromine, which is highly corrosive and volatile, posing significant handling risks. ccspublishing.org.cn An alternative is the in-situ generation of the brominating agent from less hazardous precursors. For instance, the oxidative bromination of anilines can be achieved using potassium bromide (KBr) in combination with an oxidizing agent. ccspublishing.org.cn One study demonstrated the use of a ZnAl-BrO₃⁻-LDHs (Layered Double Hydroxides) system with KBr in an acidic medium of acetic acid and water. ccspublishing.org.cn This method provides a safer and more manageable source of bromine for the reaction. ccspublishing.org.cn

The choice of solvent is another critical aspect of greening the synthesis of this compound. Many classical organic syntheses rely on halogenated solvents such as dichloromethane (DCM) and chloroform (B151607), which are now recognized as environmentally persistent and potentially carcinogenic. whiterose.ac.uk Green chemistry encourages the substitution of these with less harmful alternatives like alcohols, esters, or bio-based solvents. whiterose.ac.uksigmaaldrich.com For example, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corncobs, is a viable greener alternative to solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. sigmaaldrich.com Similarly, cyclopentyl methyl ether (CPME) is another environmentally friendly solvent that offers advantages such as resistance to peroxide formation, which improves laboratory safety. sigmaaldrich.com The use of solvent-free, or neat, reaction conditions represents an even greener approach by eliminating the solvent altogether, which can simplify workup and reduce waste. researchgate.net

Catalysis plays a pivotal role in developing sustainable synthetic methodologies. The use of efficient and recyclable catalysts can lead to higher yields, greater selectivity, and reduced energy consumption. For instance, in a related synthesis, an eco-friendly and benign method was developed for producing 3,4,5-substituted furan-2(5H)-ones using Iranian seedless barberry as a biocatalyst, highlighting the potential of natural catalysts in organic synthesis. ichem.md While not directly applied to this compound, this illustrates a green chemistry trend toward biocatalysis. In the context of bromination, the development of solid catalysts that can be easily separated from the reaction mixture and reused is a key research goal.

Detailed research findings have shown that reaction conditions significantly influence the selectivity and yield of bromination. For the oxidative bromination of anilines using the ZnAl-BrO₃⁻-LDHs/KBr system, it was found that with 0.6 equivalents of the brominating agent in an acetic acid/water mixture at 25 °C for 1 hour, the monobromination product was obtained in 95% yield. ccspublishing.org.cn Increasing the equivalents of the brominating reagent to 1.2 and the temperature to 40 °C led to the dibrominated product in 88.7% yield. ccspublishing.org.cn These findings underscore the ability to control the degree of bromination by adjusting reaction parameters, which is crucial for selectively synthesizing compounds like this compound.

Table 1: Comparison of Bromination Reagents

| Reagent | Advantages | Disadvantages |

| Liquid Bromine | Effective brominating agent | Hazardous, volatile, corrosive ccspublishing.org.cn |

| KBr/Oxidant | Safer, easier to handle ccspublishing.org.cn | Requires an oxidizing agent, may require optimization of conditions ccspublishing.org.cn |

Table 2: Green Solvent Alternatives

| Solvent | Rationale for Use | Source |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, alternative to THF and DCM sigmaaldrich.com | Sigma-Aldrich sigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | Resists peroxide formation, alternative to THF and other ether solvents sigmaaldrich.com | Sigma-Aldrich sigmaaldrich.com |

| Water | Environmentally benign, non-toxic | General Knowledge |

| Ethanol | Less toxic than many organic solvents, can be derived from biomass | General Knowledge |

Table 3: Research Findings on Selective Bromination of Anilines

| Substrate | Brominating Agent System | Reaction Conditions | Product | Yield | Reference |

| 2-Nitroaniline | 0.6 equiv. ZnAl-BrO₃⁻-LDHs/KBr | AcOH/H₂O, 25 °C, 1 h | Monobromination product | 95% | ccspublishing.org.cn |

| 2-Nitroaniline | 1.2 equiv. ZnAl-BrO₃⁻-LDHs/KBr | AcOH/H₂O, 40 °C | Dibromination product | 88.7% | ccspublishing.org.cn |

Spectroscopic and Structural Analysis of this compound Remains Largely Undocumented in Publicly Available Research

Detailed experimental data on the structural and spectroscopic properties of the chemical compound this compound is not extensively available in publicly accessible scientific literature. Comprehensive searches for advanced X-ray crystallographic analysis and vibrational spectroscopy studies specific to this isomer have not yielded the detailed research findings necessary to fulfill the requested article structure.

While general chemical information, such as its molecular formula (C₆H₄Br₂ClN) and computed properties, is available in databases like PubChem, specific experimental data from single-crystal X-ray diffraction or Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy is absent. nih.gov This includes a lack of published data on its molecular geometry, crystal packing, intermolecular interactions, and specific vibrational frequencies.

In contrast, a significant body of research exists for the isomeric compound, 2,6-Dibromo-4-chloroaniline . For this isomer, detailed single-crystal X-ray diffraction studies have been published, providing precise data on its monoclinic crystal system, unit cell dimensions, molecular planarity, and the nature of its intramolecular and intermolecular hydrogen bonds. researchgate.net Similarly, spectroscopic data, including FT-IR spectra, have been reported for the 2,6-isomer and its derivatives. nih.govrsc.org

The absence of specific experimental data for this compound prevents a scientifically accurate and detailed discussion on the following topics as requested:

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis:

Fourier Transform Raman (FT-Raman) Spectroscopy: Vibrational Signatures

Without access to peer-reviewed experimental studies on 3,5-Dibromo-4-chloroaniline, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound provides valuable information about the proton environments within the molecule. In a typical ¹H NMR spectrum of this compound, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), two main signals are expected. rsc.orgchemicalbook.com

The protons on the aromatic ring, being chemically equivalent due to the symmetrical substitution pattern, give rise to a singlet. rsc.org The chemical shift of these aromatic protons is influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the amino group. For 2,6-dibromo-4-chloroaniline, a similar compound, the aromatic protons appear as a singlet at δ 7.38 ppm. rsc.org

The protons of the amino (-NH₂) group also produce a singlet. rsc.org Its chemical shift can be variable and is dependent on factors like solvent, concentration, and temperature due to hydrogen bonding. In the case of 2,6-dibromo-4-chloroaniline, this signal appears at δ 4.54 ppm. rsc.org

Table 1: ¹H NMR Data for Similar Anilines

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

| 2,6-dibromo-4-chloroaniline | CDCl₃ | 7.38 (s, 2H) | Aromatic CH | rsc.org |

| 4.54 (s, 2H) | NH₂ | rsc.org | ||

| 2,4,6-tribromoaniline | DMSO | 7.63 (s, 2H) | Aromatic CH | rsc.org |

| 5.54 (s, 2H) | NH₂ | rsc.org | ||

| 2,6-dibromo-4-nitroaniline | DMSO-d6 | 8.27 (s, 2H) | Aromatic CH | rsc.org |

| 6.79 (s, 2H) | NH₂ | rsc.org |

Note: 's' denotes a singlet.

For the related compound 2,6-dibromo-4-nitroaniline, the ¹³C NMR spectrum in DMSO-d6 shows signals at δ 149.6, 136.9, 128.4, and 105.8 ppm. rsc.org These can be assigned to the different carbon atoms in the ring. The carbon atoms attached to the bromine atoms (C-Br), the chlorine atom (C-Cl), and the amino group (C-NH₂) will have distinct chemical shifts. The carbon attached to the amino group typically appears in the range of 140-150 ppm in substituted anilines. Carbons bonded to halogens are also significantly shifted. The interpretation of the ¹³C NMR spectrum is crucial for confirming the connectivity of the atoms in the molecule. researchgate.net

Table 2: ¹³C NMR Data for a Related Aniline (B41778)

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| 2,6-dibromo-4-nitroaniline | DMSO-d6 | 149.6, 136.9, 128.4, 105.8 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. msu.edu

The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. libretexts.org The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. libretexts.org The n → π* transitions are of lower intensity and involve the promotion of a non-bonding electron (from the nitrogen of the amino group) to a π* antibonding orbital. libretexts.org

Advanced Mass Spectrometry Techniques for Molecular Composition and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. docbrown.info

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, while chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, with an approximate ratio of 3:1. neu.edu.tr This isotopic distribution results in a distinctive pattern for the molecular ion and fragment ions containing these halogens.

Electron ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. neu.edu.tr The fragmentation pattern is often predictable and provides structural information. For instance, the loss of a bromine or chlorine atom from the molecular ion would result in significant fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. docbrown.info A peak at 127 amu in the mass spectrum of a related compound, 4-chloroaniline (B138754), is characteristic of the molecular ion. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS): Exact Mass and Isotopic Pattern Analysis

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. For this compound, the molecular formula is C₆H₄Br₂ClN. nih.gov The theoretical exact mass, calculated from the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N), and the monoisotopic mass are critical for its identification. nih.gov

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, a direct result of the natural abundance of bromine and chlorine isotopes (⁷⁹Br vs. ⁸¹Br and ³⁵Cl vs. ³⁷Cl). acs.org The presence of two bromine atoms and one chlorine atom creates a characteristic cluster of peaks for the molecular ion ([M]⁺). This pattern, with predictable relative intensities for the M, M+2, M+4, and M+6 ions, serves as a robust confirmation of the number of bromine and chlorine atoms in the molecule. nih.gov The analysis of this isotopic signature significantly increases the confidence in identifying the compound, especially in complex environmental samples. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₄Br₂ClN | nih.gov |

| Monoisotopic Mass | 282.83990 Da | nih.gov |

| Exact Mass | 284.83785 Da | nih.gov |

| Ion | Mass (m/z) | Relative Abundance (%) | Contributing Isotopes |

|---|---|---|---|

| [M]⁺ | 282.840 | 76.9 | ⁷⁹Br₂, ³⁵Cl |

| [M+2]⁺ | 284.838 | 100.0 | ⁷⁹Br⁸¹Br, ³⁵Cl / ⁷⁹Br₂, ³⁷Cl |

| [M+4]⁺ | 286.836 | 48.1 | ⁸¹Br₂, ³⁵Cl / ⁷⁹Br⁸¹Br, ³⁷Cl |

| [M+6]⁺ | 288.834 | 10.4 | ⁸¹Br₂, ³⁷Cl |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In an MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. acs.org

The fragmentation of halogenated anilines typically involves the loss of halogen atoms or hydrogen halides. mdpi.com For this compound, characteristic fragmentation pathways would include the sequential or competitive loss of bromine (Br) and chlorine (Cl) radicals, or the elimination of neutral molecules like HBr and HCl. The resulting fragment ions would also exhibit their own characteristic isotopic patterns, confirming the presence of the remaining halogen atoms and aiding in the structural elucidation of the fragments. mdpi.com This detailed structural information is crucial for distinguishing between isomers, such as 2,6-Dibromo-4-chloroaniline, which may have identical exact masses but produce different fragment ions or different relative abundances of those ions. mdpi.comacs.org

| Precursor Ion (m/z) | Plausible Fragment Ion | Neutral Loss | Fragment m/z (Monoisotopic) |

|---|---|---|---|

| 282.8 | [C₆H₄BrClN]⁺ | Br | 203.9 |

| 282.8 | [C₆H₄Br₂N]⁺ | Cl | 247.9 |

| 282.8 | [C₆H₃Br₂Cl]⁺ | NH | 267.8 |

| 203.9 | [C₆H₄ClN]⁺ | Br | 125.0 |

Application of Deconvolution Algorithms in Complex Mixture Analysis

The analysis of environmental and biological samples is often complicated by their complexity, containing thousands of chemical features that result in highly convoluted chromatograms and mass spectra. nih.govmdpi.com In such cases, the signal for a target analyte like this compound can be obscured by co-eluting compounds and matrix interferences, making identification difficult. researchgate.net

Spectral deconvolution algorithms are essential computational tools designed to resolve this issue. acs.org These algorithms process the raw data from techniques like GC-MS or LC-MS to mathematically separate overlapping signals and extract the pure mass spectrum of individual components from the complex data matrix. psu.edu Methods such as non-negative matrix factorization (NMF) and specialized isotopic profile deconvolution (IPDC) workflows have proven effective. acs.orgmdpi.com

These algorithms are particularly powerful for identifying halogenated compounds because they can be programmed to specifically search for and match the characteristic isotopic patterns of chlorine and bromine. acs.orgmdpi.com By deconvolving the data, it is possible to identify compounds that were initially undetected in the raw chromatogram due to spectral overlap. mdpi.comchemrxiv.org The application of these advanced data processing techniques significantly enhances the accuracy, reliability, and confidence of identifying trace levels of this compound in challenging matrices. chemrxiv.org

| Algorithm/Method | Principle | Application | Reference |

|---|---|---|---|

| XCMS | Performs nonlinear retention time alignment, peak detection, and peak matching in chromatographic data. | General non-targeted analysis of metabolomics and environmental samples. | nih.gov |

| Non-Negative Matrix Factorization (NMF) | Decomposes a complex data matrix into a set of non-negative basis spectra and their corresponding concentrations. | Resolving co-eluting isomers and overlapping peaks in GC×GC-TOFMS data for disinfection byproducts. | mdpi.com |

| Isotopic Profile Deconvoluted Chromatogram (IPDC) | Screens HRMS data by specifically matching complete theoretical isotopic patterns of halogenated compounds. | Screening for a large number of brominated and/or chlorinated persistent, bioaccumulative, and toxic (PBT) compounds. | acs.org |

Chemical Reactivity and Derivatization Strategies

Cross-Coupling Reactions Utilizing 3,5-Dibromo-4-chloroaniline as a Building Block

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an ideal substrate for such transformations. rsc.orgacs.org

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for creating aryl-aryl bonds. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide. libretexts.org For a substrate like this compound, the bromine atoms are significantly more reactive than the chlorine atom in the oxidative addition step of the catalytic cycle, allowing for selective or sequential couplings. tcichemicals.com

The reaction facilitates the formation of biaryl compounds, which are prevalent in pharmaceuticals, natural products, and materials science. rsc.orgtcichemicals.com By carefully selecting the palladium catalyst, ligands, and reaction conditions, one or both bromine atoms can be selectively coupled with various aryl or heteroaryl boronic acids or esters. nih.govyonedalabs.com The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalogenated Substrates

| Catalyst/Ligand System | Substrate | Coupling Partner | Base | Solvent | Temperature | Outcome | Reference |

| Pd(PPh₃)₄ | 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | K₂CO₃ | Toluene/Water/Methanol | Reflux | Disubstitution | nih.gov |

| Pd(dppf)Cl₂ | 3-Bromo-4-chloro-1,2,5-thiadiazole | Organostannane (Stille) | N/A | Dioxane | 80 °C | Selective coupling at bromine | researchgate.net |

| CataXCium A Pd G3 | 2-Bromoaniline derivatives | Various boronic esters | K₃PO₄ | Dioxane/Water | 100 °C | High yields for diverse partners | nih.gov |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. tcichemicals.com This reaction allows for the arylation of a wide range of nitrogen-containing nucleophiles with aryl halides. acs.org In the context of this compound, this methodology can be used to introduce primary or secondary amines at the positions occupied by the bromine atoms.

The selection of the palladium precursor and, critically, the phosphine (B1218219) ligand is essential for achieving high yields and selectivity. researchgate.net Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. nih.gov Similar to Suzuki coupling, the greater reactivity of the C-Br bonds compared to the C-Cl bond allows for selective mono- or di-amination by controlling the reaction stoichiometry and conditions. nih.gov This selective functionalization is crucial for the synthesis of complex molecules, including pharmaceuticals and ligands for catalysis. acs.org

Table 2: Ligand Systems for Palladium-Catalyzed C-N Coupling

| Ligand Family | Example Ligands | Typical Substrates | Key Features | Reference |

| Biarylphosphines | RuPhos, BrettPhos, XPhos | (Hetero)aryl halides, primary/secondary amines | High reactivity, allows for coupling of unprotected amines | nih.gov |

| Diphosphines | BINAP, DavePhos | Dichloroquinolines, sterically hindered amines | Effective for challenging substrates and diamination reactions | mdpi.com |

| Ferrocenylphosphines | dppf | Halogenated arenes | General utility in various cross-coupling reactions | wiley-vch.de |

A key feature of the reactivity of this compound in palladium-catalyzed reactions is the differential reactivity of its halogen substituents. The rate-determining oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The general order of reactivity for aryl halides is I > Br > Cl. tcichemicals.com

This inherent difference allows for high chemoselectivity. The C-Br bonds will react preferentially under conditions where the C-Cl bond remains intact. This has been demonstrated in analogous systems, such as 3-bromo-4-chloro-1,2,5-thiadiazole, where Suzuki and Stille couplings occur exclusively at the C-Br position. researchgate.net Similarly, studies on 3,5-dibromo-2-aminopyridine show that sequential C-N coupling can be achieved, first at one bromine and then the other, without affecting other parts of the molecule. nih.gov By tuning reaction conditions such as temperature, catalyst loading, and reaction time, it is possible to control the extent of reaction, leading to mono-arylated/aminated or di-arylated/aminated products. nih.gov

Nucleophilic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing halogen atoms on an aromatic ring with nucleophiles. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to activate the ring. wiley-vch.devanderbilt.edu

The this compound molecule is generally deactivated towards SNAr. The amino group is a powerful electron-donating group, which increases the electron density of the aromatic ring and makes it less susceptible to attack by nucleophiles. Therefore, direct displacement of the bromine or chlorine atoms by common nucleophiles under standard SNAr conditions is typically inefficient. vanderbilt.edu For substitution to occur, harsh reaction conditions or prior modification of the aniline (B41778) group, for instance, by conversion to a diazonium salt, would likely be necessary. scribd.com

Oxidation and Reduction Pathways of the Aniline Moiety

The amino group of this compound is a primary site of reactivity. While direct reduction is not applicable, the amine can be readily oxidized or converted into other functional groups. A cornerstone reaction of primary anilines is diazotization. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N₂⁺).

This diazonium intermediate is highly versatile and can undergo a variety of subsequent reactions. For example, in Sandmeyer-type reactions, the diazonium group can be replaced by a wide range of substituents, including halogens (Cl, Br, I), cyano (-CN), or hydroxyl (-OH) groups. This two-step sequence (amination followed by diazotization/substitution) provides a synthetic route to compounds that may be difficult to access through direct substitution methods. researchgate.net

Synthesis of Heterocyclic Systems from this compound Precursors

The structure of this compound, featuring a nucleophilic amino group and electrophilic sites at the halogenated carbons, makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. acs.org Palladium-catalyzed intramolecular or tandem reactions are particularly effective for this purpose.

For instance, a Suzuki coupling at one of the C-Br positions with a suitably functionalized boronic acid (e.g., 2-formylphenylboronic acid) would yield an intermediate that can undergo subsequent intramolecular cyclization (e.g., a Friedländer annulation) using the aniline nitrogen to form a quinoline (B57606) ring system. Similarly, palladium-catalyzed C-N coupling reactions can be employed in an intramolecular fashion or as part of a tandem sequence to construct various fused heterocyclic scaffolds. The ability to perform selective cross-coupling at the bromine positions first allows for the introduction of key structural elements before the final ring-closing step. acs.org

Quinoline Ring Construction via Dobner-von Miller Synthesis

The Dobner-von Miller reaction is a well-established method for synthesizing quinoline derivatives. The synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid. researchgate.net While specific literature detailing the use of this compound in this reaction is not prevalent, the general mechanism is applicable.

In a typical Dobner-von Miller synthesis, the reaction proceeds through the following key steps:

Michael Addition: The aniline derivative, in this case, this compound, acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated carbonyl compound.

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the activated aromatic ring.

Dehydration and Oxidation: Subsequent dehydration and oxidation steps lead to the formation of the aromatic quinoline ring system.

The use of this compound as the aniline component would be expected to yield a quinoline ring bearing the 6-chloro-5,7-dibromo substitution pattern. The reaction conditions, such as the choice of acid catalyst and solvent, can be optimized to achieve the desired product. nih.govwikipedia.org Quinolines are a significant class of nitrogen-containing heterocycles with wide applications in medicinal chemistry and materials science. nih.govorganic-chemistry.org

Table 1: General Parameters for Dobner-von Miller Quinoline Synthesis

| Parameter | Description |

|---|---|

| Aniline Component | A primary aromatic amine, such as this compound. |

| Carbonyl Component | An α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, methyl vinyl ketone). |

| Catalyst | Typically a Lewis acid (e.g., tin tetrachloride, scandium(III) triflate) or a Brønsted acid (e.g., hydrochloric acid, sulfuric acid). researchgate.net |

| Solvent | Varies depending on the specific reactants and catalyst; can include alcohols, toluene, or be run neat. scielo.br |

| Product | A substituted quinoline. For this compound, this would be a polyhalogenated quinoline. nih.gov |

Formation of Benzothiazoles and other Nitrogen-Containing Heterocycles

This compound serves as a potential precursor for a variety of nitrogen-containing heterocyclic compounds. The synthesis of benzothiazoles, for instance, typically involves the reaction of a 2-aminothiophenol (B119425) derivative with various electrophiles. While this compound does not possess the required thiol group, it can be chemically modified to generate the necessary intermediate.

A plausible synthetic route involves the conversion of the aniline to a 2-amino-thiophenol derivative, which can then undergo cyclization. For example, related halogenated anilines like 4-fluoro-3-chloro aniline have been successfully converted into 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole by reaction with potassium thiocyanate (B1210189) in the presence of acetic acid and bromine. orientjchem.org This methodology suggests a pathway for the transformation of this compound into a corresponding aminobenzothiazole. nih.govnih.gov

Beyond benzothiazoles, the amino group of this compound can participate in various cyclization reactions to form other heterocycles such as pyrazoles, imidazoles, and triazoles, depending on the reaction partner. mdpi.comorganic-chemistry.org These reactions often involve condensation with dicarbonyl compounds, or other bifunctional reagents, leading to the formation of five or six-membered heterocyclic rings. mdpi.comnih.gov

Derivatization to Isocyanides

The primary amino group of this compound can be converted to an isocyanide (or carbylamine) functional group through the Hofmann isocyanide synthesis, also known as the carbylamine reaction. wikipedia.orgbyjus.com This reaction is a specific test for primary amines. shaalaa.com

The reaction involves treating the primary amine with chloroform (B151607) (CHCl₃) and a strong base, typically alcoholic potassium hydroxide (B78521) (KOH). youtube.com The mechanism proceeds through the formation of dichlorocarbene (B158193) (:CCl₂) as a reactive intermediate. wikipedia.org The nucleophilic amine attacks the dichlorocarbene, and subsequent elimination of two molecules of hydrochloric acid yields the isocyanide. byjus.com

Reaction Scheme: C₆H₂(Br₂)ClNH₂ + CHCl₃ + 3 KOH → C₆H₂(Br₂)ClNC + 3 KCl + 3 H₂O

The resulting 3,5-Dibromo-4-chlorophenyl isocyanide is a versatile synthetic intermediate. iucr.org Isocyanides are known for their pungent, unpleasant odor and can be used in various multicomponent reactions, such as the Passerini and Ugi reactions, to construct complex molecular architectures.

N-Glycosylation and Other Functionalization Reactions of the Amine Group

The amine group in this compound is a key site for various functionalization reactions. N-glycosylation, the attachment of a sugar moiety to the nitrogen atom, is a feasible transformation for this compound. In chemical synthesis, this typically involves the reaction of the amine with a reducing sugar under conditions that favor the formation of a glycosylamine (an N-glycoside). researchgate.net While N-glycosylation is a critical post-translational modification in biochemistry, the direct chemical glycosylation of anilines is also a known process. wikipedia.orgnih.govnih.gov

Other important functionalization reactions of the primary amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often done to protect the amine group or to introduce new functional moieties.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a highly valuable intermediate that can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer-type reactions.

Table 2: Key Functionalization Reactions of the Amine Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| N-Glycosylation | Reducing sugar (e.g., glucose) | Glycosylamine (N-glycoside) |

| Acylation | Acyl chloride (R-COCl) or anhydride (B1165640) ((RCO)₂O) | Amide (-NHCOR) |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary amine (-NHR, -NR₂) |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt (-N₂⁺Cl⁻) |

| Carbylamine Reaction | CHCl₃, KOH | Isocyanide (-NC) |

Polymerization Reactions for Functional Material Applications (e.g., Polyhalanilines)

This compound can serve as a monomer for the synthesis of polyhaloanilines, a class of conducting polymers. The polymerization of aniline and its derivatives is typically achieved through chemical or electrochemical oxidative methods. researchgate.netrsc.orgresearchgate.net The presence of halogen substituents on the aniline ring significantly influences the properties of the resulting polymer, such as its solubility, conductivity, and environmental stability. rsc.org

Chemical oxidative polymerization is a common route, employing oxidizing agents like ammonium (B1175870) persulfate, potassium dichromate, or potassium permanganate (B83412) in an acidic medium. researchgate.netsemanticscholar.org The polymerization of halogenated anilines, such as dichloroanilines and dibromoanilines, has been reported to yield polymers with conjugated backbones similar to that of polyaniline (PANI). researchgate.net

The resulting poly(this compound) would be expected to possess enhanced solubility in common organic solvents compared to unsubstituted polyaniline, a characteristic feature of many substituted polyanilines. semanticscholar.org The electronic properties, and therefore the conductivity, of the polymer would be modulated by the strong electron-withdrawing effects of the three halogen atoms on each monomer unit. These materials have potential applications in various fields, including the development of chemical sensors, corrosion-resistant coatings, and modified electrodes. researchgate.netsae.org

Table 3: Common Methods for Polymerization of Anilines

| Polymerization Method | Description | Typical Reagents/Conditions |

|---|---|---|

| Chemical Oxidative Polymerization | Monomer is oxidized in solution using a chemical oxidant, leading to polymer chain growth. | Aniline monomer, acid (e.g., HCl), oxidant (e.g., (NH₄)₂S₂O₈). |

| Electrochemical Polymerization | The monomer is oxidized at the surface of an electrode by applying an electrical potential, forming a polymer film on the electrode. | Aniline monomer, electrolyte solution, controlled voltage or current. |

| Emulsion Polymerization | Polymerization occurs in an emulsion, often leading to polymers with high molecular weight and specific morphologies. | Aniline monomer, surfactant, oxidant, aqueous and organic phases. |

Environmental Transformation and Biodegradation Studies

Photodegradation Mechanisms of Halogenated Anilines

Photodegradation, or the breakdown of compounds by light, is a key process in the environmental transformation of halogenated anilines. This can occur through direct absorption of light (direct photolysis) or through reactions with other light-activated molecules in the environment (indirect photolysis).

Direct photolysis begins when a molecule absorbs light energy, promoting it to an excited electronic state. For halogenated anilines, this can lead to the cleavage of the carbon-halogen bond. Studies on p-halogenated anilines, such as p-chloroaniline (CA), p-bromoaniline (BA), and p-iodoaniline (IA), have shown that upon UV irradiation, these molecules can form triplet excited states. researchgate.net For instance, the triplet excited state of p-chloroaniline has been described as having an ion pair character. researchgate.net

The decay of these excited states can lead to the formation of various photoproducts. The specific products formed depend on the structure of the parent compound and the environmental conditions. For example, the photodecomposition of 4-chloroaniline (B138754) in the presence of a TiO2 photocatalyst has been shown to produce intermediates such as aniline (B41778), 4-chlorophenol, 4-aminophenol, and 4,4′-dichloroazobenzene before eventual mineralization to inorganic ions. mdpi.com While specific photoproducts for 3,5-Dibromo-4-chloroaniline have not been detailed in the available literature, it is plausible that similar transformations, including dehalogenation and the formation of hydroxylated and dimeric species, would occur.

| Parent Compound | Intermediate Photoproducts | Reference |

| 4-chloroaniline | Aniline, 4-chlorophenol, 4-aminophenol, 4,4′-dichloroazobenzene | mdpi.com |

This table presents potential intermediate photoproducts based on studies of a related compound, 4-chloroaniline.

Indirect photolysis involves the transfer of energy from a photosensitizer, which has absorbed light, to the target molecule. In aquatic environments, dissolved organic matter (DOM) can act as a photosensitizer. researchgate.net When DOM absorbs sunlight, it can form excited triplet states (³DOM*) which can then react with other compounds. researchgate.net However, DOM can also have an inhibitory effect on the photochemical transformation of aromatic amines by quenching radical cations, thereby regenerating the parent compound. acs.org

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are also important mediators of indirect photolysis. researchgate.netnih.gov These highly reactive species can be generated by excited DOM and can subsequently react with and degrade halogenated anilines. For example, hydroxyl radicals are known to participate in the photodegradation of aniline. researchgate.net The superoxide (B77818) radical anion (O₂•−) has also been identified as a key ROS in the self-sensitized degradation of certain organic pollutants under visible light. nih.gov

A critical step in the photodegradation of halogenated anilines is the cleavage of the carbon-halogen (C-X) bond. Studies on p-halogenated anilines have demonstrated that the cleavage of the C-X bond can occur through homolytic cleavage from the triplet excited state, leading to the formation of a radical pair. researchgate.net For instance, the triplet excited state of p-bromoaniline undergoes homolytic cleavage of the C-Br bond to produce a p-aminophenyl radical and a bromine radical. researchgate.net This can be followed by electron transfer to form an ion pair. researchgate.net

The formation of radical cations is another important pathway. Amine radical cations can be generated through one-electron oxidation under photoredox conditions. beilstein-journals.org These radical intermediates are highly reactive and can undergo various subsequent reactions, leading to the degradation of the parent compound. beilstein-journals.orgrsc.org Laser flash photolysis studies have allowed for the direct observation of radical cations of aromatic amines and their subsequent reactions. acs.org The interaction between aryl halides and a Lewis base under visible light can also facilitate the formation of aryl radicals through a triplet state. rsc.org

| Halogenated Aniline | Intermediate Species | Mechanism | Reference |

| p-bromoaniline | p-aminophenyl radical, Bromine radical | Homolytic cleavage of C-Br bond from triplet excited state | researchgate.net |

| Aromatic amines | Radical cations | One-electron oxidation | acs.orgbeilstein-journals.org |

This table summarizes radical intermediates formed during the photodegradation of related halogenated anilines.

The rate of photodegradation of halogenated anilines is influenced by the type, number, and position of the halogen substituents on the aromatic ring. The yields of C-X bond cleavage in p-halogenated anilines have been observed to be in the order of C-Cl > C-Br > C-I. researchgate.net

Studies on the photocatalytic degradation of aniline and chloroanilines have shown that the presence of a chlorine substituent can result in higher reactivity compared to unsubstituted aniline. mdpi.com For instance, higher values of photodegradation rate constants have been observed for chlorinated derivatives of aniline. mdpi.com The oxidation kinetics of anilines are also pH-dependent, with the reaction rates often being highest near the pKa of the compound. nih.gov For this compound, the presence of multiple halogen atoms is expected to significantly influence its electronic properties and, consequently, its photodegradation kinetics, though specific rate constants are not available.

Microbial Biodegradation and Biotransformation Pathways

Microbial degradation is a vital process for the removal of halogenated anilines from the environment. Various microorganisms have been shown to metabolize these compounds, often using them as a source of carbon and nitrogen. ekb.eg The presence and position of halogens can make these compounds resistant to biodegradation. ekb.eg

Under aerobic conditions, the biodegradation of halogenated aromatics typically proceeds through a series of enzymatic reactions that can be categorized into upper, middle, and lower pathways. nih.govresearchgate.netbohrium.com The initial steps often involve the removal of the halogen substituents, a process known as dehalogenation, which is a key step in detoxification. nih.govnih.gov

Enzymatic dehalogenation can occur through several mechanisms, including oxidative, reductive, or hydrolytic processes. nih.govnih.govnih.gov For halogenated anilines, dioxygenase enzymes can incorporate two hydroxyl groups into the aromatic ring, which can lead to the elimination of a halogen atom. nih.gov For example, the degradation of monochloroaniline can proceed via pathways involving dioxygenases. nih.gov Some bacteria, like Moraxella sp. strain G, can convert 4-chloroaniline to 4-chlorocatechol (B124253) through the action of an aniline oxygenase. asm.org

Following dehalogenation and the formation of catecholic intermediates, the aromatic ring is cleaved. nih.gov This ring cleavage is typically catalyzed by dioxygenase enzymes and can occur via intradiol or extradiol pathways. nih.govresearchgate.net In the case of 4-chlorocatechol derived from 4-chloroaniline, degradation proceeds through a modified ortho-cleavage (intradiol) pathway. asm.org The resulting aliphatic intermediates are then further metabolized through central metabolic pathways. nih.govresearchgate.net

| Bacterium | Substrate | Key Enzyme(s) | Pathway | Reference |

| Moraxella sp. strain G | 4-chloroaniline | Aniline oxygenase, Catechol 1,2-dioxygenase | Ortho-cleavage | asm.org |

| Paracoccus sp. | Halogenated anilines | Not specified | Acetylation (major transformation) | nih.gov |

This table provides examples of bacteria and their pathways for the degradation of a related halogenated aniline.

Anaerobic Degradation Pathways: Reductive Dehalogenation

Under anaerobic conditions, the primary degradation pathway for halogenated aromatic compounds is reductive dehalogenation. In this process, microorganisms use the halogenated compound as an electron acceptor, removing a halogen substituent and replacing it with a hydrogen atom.

Studies on various chloroanilines in anaerobic sediment/water systems have demonstrated that they undergo reductive dehalogenation, although the rates and specific pathways can vary. For instance, the degradation of chloroanilines in sulfidogenic sediments has been shown to follow first-order disappearance kinetics, with transformation involving the sequential removal of halogens, often from the para and ortho positions. researchgate.net In the case of dichloroanilines, such as 3,4-dichloroaniline (B118046) (3,4-DCA), anaerobic transformation in pond sediment leads to the formation of monochloroanilines, with the dechlorination of 3,4-DCA to 3-chloroaniline (B41212) (3-CA) observed after a lag period. nih.gov

For compounds with multiple halogen substituents like this compound, the degradation would likely proceed through a stepwise removal of bromine and chlorine atoms. Research on 3,5-dichloroaniline (B42879) (3,5-DCA), a close structural analog, has shown that it can be converted to 3-chloroaniline under anaerobic conditions by microorganisms like Dehalobacter sp. nih.gov This suggests a similar initial pathway for this compound, likely involving the reductive removal of one of the bromine atoms to form a bromochloroaniline intermediate, followed by further dehalogenation.

Isolation and Characterization of this compound-Metabolizing Microorganisms

The biodegradation of halogenated anilines is carried out by a diverse range of microorganisms capable of utilizing these compounds as sources of carbon, nitrogen, and energy. While specific microbes that degrade this compound have not been extensively documented, numerous bacteria capable of degrading similar chloroanilines have been isolated and characterized from various environments, including contaminated soil and wastewater treatment plants. nih.govsciepub.comnih.gov

Key microorganisms identified in the degradation of dichloroanilines include:

Dehalobacter sp. : A strain designated DH-1 has been identified as capable of anaerobically converting 3,5-DCA to 3-chloroaniline. nih.gov

Pseudomonas sp. : A strain, DCA-1, was found to aerobically degrade 3,5-DCA, 3-chloroaniline, and 2,5-dichloroaniline. nih.gov Another strain, Pseudomonas fluorescens 26-K, has been studied for its ability to degrade 3,4-DCA. researchgate.net

Acinetobacter soli : Strain GFJ2, isolated from soil potentially contaminated with herbicides, can degrade a wide range of chloroanilines, including 4-chloroaniline and 3,4-dichloroaniline. mdpi.com

Geobacter sp. : Strain KT5, isolated from polluted river sediment, was found to utilize a wide range of trichloroanilines, dichloroanilines, and monochloroanilines as carbon and energy sources under anaerobic conditions, using Fe(III) as a terminal electron acceptor. researchgate.net

These examples highlight the metabolic versatility of soil and sediment bacteria in degrading halogenated anilines. It is highly probable that similar microbial genera, possessing the necessary dehalogenase enzymes, are involved in the breakdown of this compound in contaminated environments.

Genetic and Enzymatic Basis of Biodegradation (e.g., Dioxygenase Gene Clusters)

The microbial degradation of aromatic compounds like this compound is underpinned by specific genetic and enzymatic systems. The initial step in the aerobic degradation of chloroanilines often involves dioxygenase enzymes, which catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage.

Research on the degradation of dichloroaniline isomers has led to the identification of specific gene clusters responsible for this process.

In Pseudomonas sp. DCA-1, two gene clusters, ddoA1A2A3A4 and ddoBCDE, were identified as responsible for the degradation of 3,5-DCA. nih.gov The ddoA1A2A3A4 cluster encodes a dioxygenase that converts 3,5-DCA to 3,5-dichlorocatechol, which is then further mineralized by the enzymes encoded by the ddoBCDE cluster. nih.gov

In Acinetobacter soli GFJ2, a gene cluster comprising dcdA, dcdB, and dcdC was found to be responsible for 3,4-DCA degradation. mdpi.com These genes encode a dioxygenase, a flavin reductase, and an aldehyde dehydrogenase, respectively, which work in concert to convert 3,4-DCA to 4,5-dichlorocatechol. mdpi.com

These findings show that multicomponent dioxygenases are crucial for initiating the aerobic breakdown of di-halogenated anilines. The degradation of this compound would likely be initiated by a similar enzymatic system, where an aniline dioxygenase hydroxylates the aromatic ring to form a di-brominated and chlorinated catechol, which can then enter central metabolic pathways.

| Gene Cluster | Organism | Substrate | Function | Reference |

| ddoA1A2A3A4 | Pseudomonas sp. DCA-1 | 3,5-Dichloroaniline | Dioxygenase converting substrate to 3,5-dichlorocatechol. | nih.gov |

| ddoBCDE | Pseudomonas sp. DCA-1 | 3,5-Dichlorocatechol | Mineralization of the catechol intermediate. | nih.gov |

| dcdA, dcdB, dcdC | Acinetobacter soli GFJ2 | 3,4-Dichloroaniline | Conversion of substrate to 4,5-dichlorocatechol. | mdpi.com |

Role of Environmental Factors on Microbial Degradation Kinetics

The rate at which microorganisms degrade pollutants like this compound is significantly influenced by various environmental factors. The study of microbial degradation kinetics helps in understanding and predicting the persistence of these compounds.

Key environmental factors affecting degradation kinetics include:

Temperature and pH : Most microbial degradation processes have optimal temperature and pH ranges. For example, the degradation of p-chloroaniline by Diaphorobacter sp. PCA039 was found to be optimal at 30°C and a pH of 7.5. nih.gov

Substrate Concentration : The initial concentration of the pollutant can affect the degradation rate. While low concentrations may be readily degraded, high concentrations can be inhibitory to microbial activity. mdpi.com The relationship between substrate concentration and degradation rate is often described by kinetic models such as the Michaelis-Menten or Andrews equation. mdpi.comnih.gov

Electron Acceptors : Under anaerobic conditions, the availability of suitable electron acceptors is crucial. The degradation of chloroanilines by Geobacter sp. KT5, for instance, is linked to the reduction of Fe(III). researchgate.net

Co-substrates and Nutrients : The presence of other carbon and nitrogen sources can either enhance or inhibit the degradation of the target compound. In some cases, chloroaniline can serve as the sole source of carbon and nitrogen for microorganisms. nih.govnih.gov

Kinetic studies on the reductive dechlorination of various chloroanilines by a mixed methanogenic culture determined that the dechlorination rates (k') and half-saturation coefficients (Kc) ranged from 0.25 to 1.19 µM/day and 0.11 to 1.72 µM, respectively, corresponding to half-lives of 1.5 to 8.5 days under specific laboratory conditions. nih.gov

| Parameter | Value Range | Compound Class | Conditions | Reference |

| Dechlorination Rate (k') | 0.25 - 1.19 µM/day | Chloroanilines | Anaerobic, methanogenic culture | nih.gov |

| Half-saturation (Kc) | 0.11 - 1.72 µM | Chloroanilines | Anaerobic, methanogenic culture | nih.gov |

| Half-life (t1/2) | 1.5 - 8.5 days | Chloroanilines | Anaerobic, methanogenic culture | nih.gov |

Environmental Fate Modeling and Persistence Assessment

Assessing the environmental fate and persistence of this compound is essential for understanding its potential long-term impact. Environmental fate modeling integrates data on a chemical's physical properties and its transformation pathways to predict its distribution and longevity in different environmental compartments like soil, water, and air.

Halogenated anilines are generally considered persistent in the environment. nih.gov Their persistence is attributed to the stability of the aromatic ring, which is enhanced by the presence of halogen substituents. The number and position of these substituents influence the compound's resistance to microbial degradation. researchgate.net

Formation as a Degradation Product of Related Pesticides

Halogenated anilines are often introduced into the environment not only through direct industrial use but also as degradation products of widely used pesticides. Several classes of herbicides, particularly phenylureas and dicarboximides, break down in soil and water to form substituted anilines.

This compound is structurally related to the degradation products of several pesticides:

Dicarboximide Fungicides : The fungicide iprodione (B1672158) is known to degrade in the environment to form 3,5-dichloroaniline. nih.govnih.gov It is plausible that brominated or mixed halogenated analogs of iprodione would degrade to form corresponding halogenated anilines, including this compound.

Phenylurea Herbicides : Herbicides like diuron (B1670789) and linuron (B1675549) are known to degrade to 3,4-dichloroaniline. mdpi.comresearchgate.net The degradation pathway typically involves the microbial hydrolysis of the urea (B33335) linkage. By analogy, phenylurea herbicides containing a 3,5-dibromo-4-chlorophenyl moiety would be expected to yield this compound as a primary metabolite.

The formation of these aniline derivatives from parent pesticides represents a significant, non-point source of these compounds in agricultural environments, contributing to their widespread presence in soil and water systems. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis in Complex Matrices

Chromatography is a cornerstone for the analysis of 3,5-Dibromo-4-chloroaniline, providing the essential separation from interfering compounds present in complex samples. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the nature of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including halogenated anilines. nih.govthermofisher.cnnih.gov In this method, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information. nih.govmdpi.com

For anilines, a derivatization step is sometimes employed to improve their thermal stability and chromatographic behavior, though modern techniques often allow for direct analysis. nih.govthermofisher.com The electron impact (EI) ionization mode is commonly used, generating characteristic fragmentation patterns that serve as a "fingerprint" for compound identification. nih.gov High-resolution mass spectrometry (HRMS) can be paired with GC to provide highly accurate mass measurements, further enhancing confidence in identification, especially in complex environmental samples. nih.govresearchgate.net

| Parameter | Typical Condition/Setting | Purpose |

|---|---|---|

| Column | DB-5ms, HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | Provides good separation for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium, Flow rate: 1.0-1.5 mL/min | Inert gas to move the sample through the column. |

| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace analysis. |

| Temperature Program | Initial: 60-100°C, Ramp: 5-15°C/min, Final: 280-320°C | Optimizes separation of compounds with different boiling points. mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. nih.gov |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for target analytes, while Full Scan provides comprehensive spectral data. nih.gov |

Liquid chromatography (LC) is an excellent alternative to GC, particularly for compounds that are thermally labile or have low volatility. thermofisher.comnih.gov When coupled with high-resolution mass spectrometry (LC-HRMS), it becomes a highly sensitive and selective technique for analyzing primary aromatic amines (PAAs) in challenging matrices. thermofisher.com The separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for this class of compounds, typically operating in positive ion mode to protonate the amine group. nih.govmdpi.com HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide accurate mass measurements, which allow for the determination of the elemental composition of the analyte and its fragments. This capability is invaluable for distinguishing the target compound from isobaric interferences—other molecules that have the same nominal mass but a different exact mass. thermofisher.com

Achieving reliable quantification at trace levels (µg/L or ng/L) requires careful optimization of the entire analytical workflow, from sample preparation to chromatographic separation.

Sample Preparation: The primary goal is to isolate and preconcentrate this compound from the sample matrix. Solid-phase extraction (SPE) is a widely used technique, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving automation potential. thermofisher.com The choice of sorbent material is critical for efficiently retaining the target analyte while minimizing co-extraction of matrix interferences. ub.edu

Chromatographic Separation: For LC analysis, key parameters to optimize include the column chemistry (e.g., C18, Phenyl-Hexyl), mobile phase composition (e.g., water, methanol, acetonitrile (B52724) with additives like formic acid), and the gradient elution profile. thermofisher.comlcms.cz Proper optimization ensures the analyte is well-resolved from other components, which is crucial for minimizing matrix effects in the MS source. lcms.cz For GC, optimizing the temperature program is essential for achieving good peak shape and separation. mdpi.com

| Technique | Parameter | Objective of Optimization |

|---|---|---|

| Sample Preparation (SPE) | Sorbent Type | Maximize analyte recovery and minimize matrix co-extractives. ub.edu |

| Elution Solvent | Ensure complete elution of the analyte from the sorbent. | |

| Liquid Chromatography (LC) | Column Chemistry | Achieve optimal retention and selectivity for halogenated anilines. thermofisher.com |

| Mobile Phase Gradient | Obtain sharp, symmetrical peaks and resolve the analyte from interferences. lcms.cz | |

| Flow Rate | Balance analysis time with separation efficiency. | |

| Gas Chromatography (GC) | Temperature Program | Ensure efficient separation of analytes based on volatility. mdpi.com |

| Injection Volume/Mode | Enhance sensitivity for low-concentration samples. |

Spectroscopic Detection and Quantification in Environmental Samples

Ultraviolet-visible (UV-Vis) spectroscopy is a technique that measures the absorption of light by a substance in the UV and visible regions of the electromagnetic spectrum. semanticscholar.org Aromatic compounds like this compound exhibit characteristic absorption spectra due to electron transitions in the aromatic ring. researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy a useful tool for quantitative analysis. semanticscholar.orglibretexts.org

However, UV-Vis spectroscopy often lacks the selectivity required for analyzing complex environmental samples, as many organic compounds absorb in similar spectral regions, leading to potential interferences. libretexts.org For this reason, it is most effectively used as a detector following a separation technique like HPLC. An HPLC system equipped with a photodiode array (PDA) or diode array detector (DAD) can acquire the full UV-Vis spectrum of the analyte as it elutes from the column. This provides an additional layer of identification and can help to distinguish the target analyte from co-eluting impurities, reducing the risk of false positives. thermofisher.comnih.gov

Challenges in Trace Analysis and Mitigation of Matrix Effects

The analysis of trace levels of this compound is fraught with challenges, primarily stemming from the complexity of the sample matrix. researchgate.netrsc.org In LC-MS analysis, a significant challenge is the "matrix effect," which refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. nih.govresearchgate.net This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantification. nebiolab.comnih.gov

Matrix effects are particularly pronounced with electrospray ionization (ESI), where co-eluting substances can compete with the analyte for ionization or alter the properties of the ESI droplets. nih.govchromatographyonline.com

Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Rigorous sample preparation to remove as many interfering components as possible before analysis. nih.gov

Chromatographic Optimization: Adjusting the chromatographic method to separate the analyte from the majority of matrix components. nih.gov

Use of Internal Standards: The most common approach is the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte. The SIL-IS is added to the sample at the beginning of the workflow and co-elutes with the analyte. Since it experiences the same matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the signal suppression or enhancement caused by the matrix. chromatographyonline.com

Application of Machine Learning and Chemometric Approaches in Analytical Data Processing

The vast and complex datasets generated by modern analytical instruments like HRMS present both an opportunity and a challenge. Chemometrics and machine learning are powerful computational tools that can extract meaningful information from this data. nih.gov

Chemometrics: This field applies statistical and mathematical methods to chemical data. In the context of analyzing this compound, chemometric approaches can be used for optimizing experimental conditions, processing chromatographic signals, and performing multivariate calibration to handle complex interferences. ingentaconnect.com

Machine Learning (ML): ML algorithms can be trained on large datasets to recognize patterns that may be difficult for humans to discern. fnasjournals.comresearchgate.net Applications in analytical chemistry include:

Peak Picking and Integration: Automated and more accurate identification of chromatographic peaks in complex chromatograms.

Pattern Recognition: Classifying samples based on their chemical profiles, which could be used to identify potential sources of contamination.

Predictive Modeling: Developing models that can predict properties, such as the strength of halogen bonding interactions or the likelihood of matrix effects based on the sample's characteristics. nih.gov

Data Processing: Unsupervised learning techniques like principal component analysis (PCA) can be used to visualize and understand the chemical diversity in large LC-MS datasets. mdpi.com

These computational approaches are transforming analytical data processing by automating complex tasks, improving the accuracy of results, and providing deeper insights into the chemical composition of samples. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 3,5-Dibromo-4-chloroaniline

This compound, a member of the halogenated aniline (B41778) family, is primarily recognized as a research chemical and an intermediate in organic synthesis. Halogenated anilines, as a class, are noted for their use in the production of dyes, pharmaceuticals, and pesticides. While specific, extensive research on this compound is not widely published, its structural similarity to other well-studied halogenated anilines allows for certain inferences regarding its chemical behavior and potential areas of interest.

The core structure consists of an aniline ring substituted with two bromine atoms and one chlorine atom. This substitution pattern dictates its electronic properties and reactivity, making it a target for studies in synthetic methodology and materials science. The presence of multiple halogen substituents makes it a persistent compound, a characteristic common among halogenated aromatic compounds. ekb.eg Research on related compounds, such as 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046), highlights concerns about their environmental persistence and potential for long-range transport, suggesting that this compound may share these traits. nih.gov

| Property | Value | Source |

|---|---|---|

| CAS Number | 35754-04-2 | reagentia.eu |

| Molecular Formula | C₆H₄Br₂ClN | reagentia.eu |

| Molecular Weight | 293.36 g/mol | Calculated |

| Appearance | Solid (predicted) | Inferred |

Emerging Research Areas and Unexplored Aspects for Comprehensive Understanding

The study of this compound is still in its nascent stages, with numerous aspects remaining unexplored. A significant emerging research area lies in its potential application as a building block in the synthesis of novel organic materials and pharmaceuticals. The unique substitution pattern on the aniline ring could be exploited to create compounds with specific electronic or biological properties.

Furthermore, the environmental fate and toxicology of this compound are largely unknown. Given that halogenated anilines are considered environmental contaminants, research into its biodegradability, potential for bioaccumulation, and metabolic pathways in various organisms is crucial. ekb.eg Studies on other chloroanilines have shown that they can be metabolized through processes like C-hydroxylation, N-acetylation, and N-oxidation. who.int Investigating whether this compound undergoes similar metabolic transformations would provide a more complete understanding of its environmental and biological impact. The development of efficient methods for its detection and remediation in environmental samples also represents a significant and unexplored research avenue.

Interdisciplinary Research Prospects and Collaborative Opportunities

A comprehensive understanding of this compound necessitates a multidisciplinary approach, fostering collaboration between various scientific fields.

Chemistry and Materials Science: Synthetic organic chemists can collaborate with materials scientists to design and synthesize novel polymers or functional materials using this compound as a monomer or precursor. The halogen atoms can serve as sites for further functionalization or influence the packing and electronic properties of the resulting materials.

Environmental Science and Microbiology: Environmental chemists and microbiologists can work together to study the persistence, degradation, and ecological impact of this compound. ekb.egnih.gov This could involve identifying microbial strains capable of metabolizing this compound and elucidating the enzymatic pathways involved, which could lead to bioremediation strategies. nih.govresearchgate.net

Toxicology and Pharmacology: Collaboration between toxicologists and pharmacologists is essential to assess the potential health risks and any therapeutic potential of derivatives of this compound. In vitro and in vivo studies are needed to understand its mechanism of toxicity and to explore the structure-activity relationships of any synthesized derivatives. mdpi.com

Impact of Technological Advancements on Future Studies of Halogenated Anilines

Future research on this compound and other halogenated anilines will be significantly influenced by technological advancements.

Advanced Analytical Techniques: The continuous improvement of analytical techniques such as high-resolution mass spectrometry (HRMS), multi-dimensional gas chromatography (GCxGC), and advanced NMR spectroscopy will enable more sensitive and accurate detection and characterization of these compounds and their metabolites in complex environmental and biological matrices.